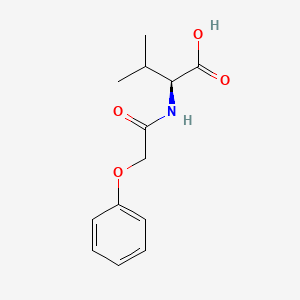![molecular formula C2H2F6O4S2Zn B12345493 Bis[[(trifluoromethyl)sulfinyl]oxy]zinc](/img/structure/B12345493.png)
Bis[[(trifluoromethyl)sulfinyl]oxy]zinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc trifluoromethanesulfinate, also known as 1,1,1-trifluoro-methanesulfinic acid zinc salt (2:1), is a chemical compound with the molecular formula C2F6O4S2Zn and a molecular weight of 331.53 g/mol . It is part of a zinc sulfinate toolbox developed for the simple and rapid diversification of heterocycles . This compound is particularly notable for its role in carbon-hydrogen functionalization reactions .
Méthodes De Préparation
Zinc trifluoromethanesulfinate can be synthesized through various methods. One common synthetic route involves the reaction of trifluoromethanesulfinic acid with zinc carbonate in methanol. The reaction conditions typically include stirring at room temperature followed by refluxing for a couple of hours . The clear solution is then cooled and concentrated under reduced pressure to obtain the desired product .
Analyse Des Réactions Chimiques
Zinc trifluoromethanesulfinate undergoes several types of chemical reactions, including:
C-C Bond Formation: It acts as a catalyst in carbon-carbon bond formation reactions.
C-H Activation: It is used in carbon-hydrogen activation reactions.
Nucleophilic Addition: It functions as a Lewis acid in nucleophilic addition reactions.
Aldol Reactions: It serves as a catalyst in aldol reactions.
Common reagents used in these reactions include trifluoromethanesulfinic acid, zinc carbonate, and methanol . Major products formed from these reactions are typically heterocyclic compounds with diversified functional groups .
Applications De Recherche Scientifique
Zinc trifluoromethanesulfinate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of zinc trifluoromethanesulfinate involves its function as a Lewis acid. It facilitates nucleophilic addition reactions by stabilizing the transition state and lowering the activation energy . In carbon-hydrogen activation, it helps in the formation of carbon-carbon bonds by activating the C-H bond .
Comparaison Avec Des Composés Similaires
Zinc trifluoromethanesulfinate can be compared with other similar compounds such as:
Zinc trifluoromethanesulfonate: Acts as a Lewis acid in nucleophilic addition and aldol reactions.
Zinc difluoromethanesulfinate: Used in similar catalytic applications.
Aluminum trifluoromethanesulfonate: Another Lewis acid catalyst with similar applications.
Zinc trifluoromethanesulfinate is unique due to its specific role in the rapid diversification of heterocycles and its effectiveness in carbon-hydrogen functionalization .
Propriétés
Formule moléculaire |
C2H2F6O4S2Zn |
|---|---|
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
trifluoromethanesulfinic acid;zinc |
InChI |
InChI=1S/2CHF3O2S.Zn/c2*2-1(3,4)7(5)6;/h2*(H,5,6); |
Clé InChI |
KNGLBXWZAGGFPS-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)S(=O)O.C(F)(F)(F)S(=O)O.[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-2-(propan-2-ylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12345411.png)

![2-(4-Tert-butylphenyl)-8-(4-fluorobenzoyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B12345432.png)
![(E)-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),11,13-trien-5-ylidenehydrazine](/img/structure/B12345435.png)
carboh ydrazide](/img/structure/B12345448.png)
![N-[(4-methoxyphenyl)methyl]-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide](/img/structure/B12345460.png)
![4-Fluoro-2-[5-(2-fluorophenyl)pyrazolidin-3-yl]phenol](/img/structure/B12345462.png)
![11-[(2,5-Dimethylphenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12345468.png)
![N-butyl-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide](/img/structure/B12345474.png)
![(3,5-dimethyl-1,2-oxazol-4-yl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B12345485.png)
![N-[(E)-1H-indol-3-ylmethylideneamino]-5-propan-2-ylpyrazolidine-3-carboxamide](/img/structure/B12345494.png)
![N-(4-cyanophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345495.png)

![2-(4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B12345501.png)
